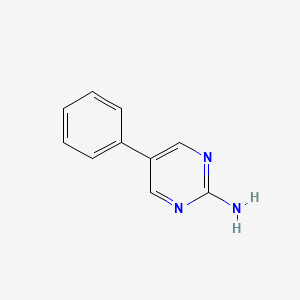

5-Phenylpyrimidin-2-amine

Beschreibung

Overview of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry

Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of its six-membered ring, is a fundamental scaffold in medicinal chemistry. lookchem.com Its derivatives are of significant interest due to their diverse chemical reactivity, accessibility, and a broad spectrum of biological activities. nih.gov The pyrimidine moiety is a versatile and privileged scaffold in drug discovery, largely because it is a core component of all living cells. nih.govgoogle.com

The biological importance of pyrimidines is underscored by their presence in essential biomolecules. For instance, the pyrimidine bases cytosine, thymine, and uracil (B121893) are integral building blocks of nucleic acids, DNA, and RNA. This inherent biological role is a key reason for the therapeutic potential of their synthetic derivatives. Furthermore, the pyrimidine ring is found in vital vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin, as well as in folic acid. nih.gov

The wide-ranging pharmacological applications of pyrimidine derivatives include their use as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents. lookchem.comnih.govresearchgate.net The structural versatility of the pyrimidine ring allows for extensive modification, enabling chemists to design and synthesize a vast number of derivatives with tailored biological activities. lookchem.com Fused pyrimidine systems, where the pyrimidine ring is combined with other heterocyclic rings, have also garnered considerable attention in medicinal chemistry research for their broad bioactive potential. nih.gov

Importance of Aminopyrimidine Derivatives in Drug Discovery

Among the various classes of pyrimidine derivatives, aminopyrimidines hold a special place in medicinal chemistry. The introduction of an amino group to the pyrimidine ring can significantly enhance its pharmacological properties. ajol.info The 2-aminopyrimidine (B69317) scaffold, in particular, is a crucial pharmacophore responsible for the biological activities of many pyrimidine derivatives. ajol.info This is partly because the aminopyrimidine ring is a fragment of nucleotide bases in DNA and RNA. ajol.info

2-Aminopyrimidine derivatives are recognized as key intermediates in the synthesis of a wide array of biologically active molecules. ajol.info They have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ajol.info The versatility of the 2-aminopyrimidine core makes it a valuable starting material for the creation of more complex heterocyclic systems, including bicyclic pyrimidines with significant biological activity. ajol.info

A significant area of research for aminopyrimidine derivatives is in the development of protein kinase inhibitors. nih.gov Many aminopyrimidine derivatives act as bioisosteres of the purine (B94841) scaffold, from which ATP is formed, allowing them to inhibit various protein kinases. nih.gov The deregulation of protein kinases is a known mechanism in cancer development, making kinase inhibitors a major focus of modern anticancer drug discovery. nih.gov

Contextualization of 5-Phenylpyrimidin-2-amine within Pyrimidine Research

This compound is a specific aminopyrimidine derivative that has emerged as a significant scaffold in medicinal chemistry research. Its structure, featuring a phenyl group at the 5-position of the pyrimidine ring and an amino group at the 2-position, provides a unique combination of aromatic and heteroaromatic properties. This specific substitution pattern is key to its utility as a building block for more complex molecules with targeted biological activities.

The synthesis of this compound and its derivatives can be achieved through various chemical reactions, often involving the condensation of a chalcone (B49325) with guanidine (B92328) hydrochloride. researchgate.net Research into this compound and its analogues is driven by their potential as inhibitors of various enzymes, particularly protein kinases. The phenyl group at the 5-position can enhance the binding affinity of the molecule to the active sites of these enzymes.

Derivatives of this compound have been investigated for their potential as selective inhibitors of several kinases, including Janus kinase 2 (JAK2), Aurora kinases, and cyclin-dependent kinases (CDKs). nih.govacs.orgrsc.org This highlights the importance of the this compound scaffold in the development of targeted therapies for diseases such as cancer and myeloproliferative neoplasms. nih.govacs.org

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C10H9N3 |

| Molecular Weight | 171.20 g/mol |

| Appearance | Solid |

| CAS Number | 57356-49-7 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=NC(=N2)N |

| InChI Key | ZWKWQUBMLRUYAB-UHFFFAOYSA-N |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGOFGJNWGAPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492447 | |

| Record name | 5-Phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31408-23-8 | |

| Record name | 5-Phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 5-Phenylpyrimidin-2-amine

The construction of the this compound core can be achieved through several established synthetic pathways, primarily involving the formation of the pyrimidine (B1678525) ring, followed by or concurrent with the introduction of the phenyl substituent at the 5-position.

Condensation Reactions for Pyrimidine Core Formation

The formation of the pyrimidine ring is often accomplished through condensation reactions involving a three-carbon component and a guanidine (B92328) source. In a typical approach, a 1,3-dicarbonyl compound or its synthetic equivalent reacts with guanidine to yield the 2-aminopyrimidine (B69317) core. For the synthesis of this compound, a phenyl-substituted 1,3-dicarbonyl compound is a key starting material. The general reaction involves the condensation of a β-dicarbonyl compound with guanidine, which provides the 2-aminopyrimidine skeleton. researchgate.net

Introduction of Phenyl Group at Position 5 (e.g., Palladium-catalyzed Suzuki-Miyaura Coupling)

A powerful and widely used method for introducing a phenyl group at the 5-position of a pre-formed pyrimidine ring is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.govfigshare.comscilit.com This reaction typically involves the coupling of a 5-halopyrimidine (e.g., 5-bromopyrimidin-2-amine) with phenylboronic acid in the presence of a palladium catalyst and a base. niscpr.res.in The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. rsc.org This methodology is highly versatile and tolerates a wide range of functional groups, making it a valuable tool in the synthesis of diverse this compound analogs. nih.gov

A study on the aminative Suzuki–Miyaura coupling has also been reported, which results in the formation of C-N-C linked diaryl amines, expanding the scope of traditional Suzuki-Miyaura reactions. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Phenyl-Substituted Pyrimidines

| Halopyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 5-Bromo-2-aminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | - | niscpr.res.in |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 85 | researchgate.net |

| 4-Bromonitrobenzene | Phenylboronic acid | trans-[PdCl₂(Ph₃CNH₂)₂] | K₂CO₃ | Water | 95 | niscpr.res.in |

Synthesis of Aminopyrimidine Derivatives from Chalcones

The condensation of chalcones (1,3-diaryl-2-propen-1-ones) with guanidine hydrochloride or its salts is a well-established and efficient method for the synthesis of 2-amino-4,6-diarylpyrimidines. rasayanjournal.co.inresearchgate.netderpharmachemica.comvjs.ac.vn To obtain this compound derivatives through this route, a chalcone (B49325) bearing a phenyl group at the appropriate position is utilized. The reaction is typically carried out under basic conditions, with solvents such as ethanol (B145695) or dimethylformamide (DMF). derpharmachemica.comrsc.org Microwave-assisted synthesis has also been employed to accelerate this reaction and improve yields. vjs.ac.vn

Table 2: Synthesis of 2-Aminopyrimidine Derivatives from Chalcones

| Chalcone | Guanidine Salt | Base | Solvent | Method | Yield (%) | Reference |

| 1,3-Diphenylprop-2-en-1-one | Guanidinium carbonate | - | DMF | Reflux | 85 | rasayanjournal.co.in |

| Substituted Chalcones | Guanidine-HCl | 50% KOH | Ethanol | Reflux | 60-85 | derpharmachemica.com |

| 1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | Guanidine carbonate | - | DMF | Reflux | - | researchgate.net |

Preparation from Guanidine Hydrochloride and β-ketoesters

A direct and efficient route to substituted 2-aminopyrimidines involves the condensation of β-ketoesters with guanidine hydrochloride. rsc.org For the synthesis of this compound, a β-ketoester containing a phenyl group at the α-position would be the required starting material. This reaction is often carried out in the presence of a base, and microwave irradiation can be used to enhance the reaction rate and yield. units.it The Biginelli reaction, a one-pot multicomponent reaction, provides a related pathway to dihydropyrimidines which can be subsequently oxidized to pyrimidines. units.it

Specific Synthetic Protocols for Related N-Phenylpyrimidin-2-amine Analogs

The synthesis of N-phenylpyrimidin-2-amine analogs, where the phenyl group is attached to the 2-amino group, often involves the reaction of a 2-halopyrimidine with aniline (B41778) or its derivatives. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is frequently employed for this purpose. nih.gov Alternatively, nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine with an aniline can also yield the desired N-phenylpyrimidin-2-amine analogs. nih.gov The synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has also been reported, showcasing the versatility of these synthetic strategies. nih.gov

Derivatization Strategies of this compound Scaffolds

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds with tailored properties. Derivatization can occur at the 2-amino group, the pyrimidine ring, or the phenyl ring.

Acylation and Alkylation of the Amino Group: The 2-amino group is a common site for derivatization. Acylation can be achieved using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. rsc.orgacs.org Alkylation of the 2-amino group can be performed using alkyl halides or through reductive amination with aldehydes. researchgate.netgoogle.comnih.gov These modifications can significantly alter the electronic and steric properties of the molecule.

Functionalization of the Phenyl Ring: The phenyl ring at the 5-position is amenable to various electrophilic aromatic substitution reactions.

Nitration: Nitration of the phenyl ring can be accomplished using standard nitrating agents, such as a mixture of nitric and sulfuric acids. The position of nitration (ortho, meta, or para) can be influenced by the reaction conditions and the presence of other substituents. rsc.orgcdnsciencepub.comresearchgate.netnih.govrsc.org

Halogenation: Halogenation of the phenyl ring, for instance with N-halosuccinimides, can introduce halogen atoms which can serve as handles for further cross-coupling reactions. nih.govchemrxiv.org

These derivatization strategies provide a means to systematically modify the this compound scaffold, enabling the exploration of structure-activity relationships and the development of new functional molecules.

Substitution at Pyrimidine C2 and C5 Positions

The pyrimidine ring exhibits distinct reactivity at its carbon positions. The C2, C4, and C6 positions are electron-deficient, making them susceptible to nucleophilic attack, while the C5 position is more electron-rich and amenable to electrophilic substitution. wikipedia.org

C2-Position: The amino group at the C2 position can be readily functionalized. Nucleophilic aromatic substitution (SNAr) reactions are common, particularly if a suitable leaving group is present at this position. researchgate.net For instance, 2-chloropyrimidines can react with various amines under acidic conditions or with microwave assistance to yield substituted 2-aminopyrimidines. researchgate.netnih.gov Furthermore, the exocyclic amino group itself can undergo N-alkylation or N-arylation, modifying the C2 substituent without directly altering the ring. researchgate.netias.ac.in

C5-Position: The C5 position is the primary site for electrophilic aromatic substitution on the pyrimidine ring due to its comparatively higher electron density. wikipedia.org Reactions such as halogenation occur readily at this position. wikipedia.orggoogle.com More advanced techniques, such as palladium-catalyzed direct C-H functionalization, have been developed to introduce aryl and vinyl groups directly onto the C5-position, avoiding the need for pre-functionalization like halogenation. rsc.orgrsc.org This method allows for the regioselective arylation or olefination of the N-(alkyl)pyrimidin-2-amine core. rsc.org

Introduction of Diverse Substituents (e.g., Halogens, Alkyl, Aryl, Heterocycles)

The introduction of a wide range of chemical moieties onto the pyrimidine scaffold is crucial for tuning its properties. Several robust methods have been established for this purpose.

Halogenation: Direct halogenation is an effective method for introducing chloro- and bromo- substituents, primarily at the C5 position. google.com This is often achieved by treating the 2-aminopyrimidine with a halogenating agent like bromine or chlorine in an aqueous solution. google.com The use of N-halosuccinimides (NCS, NBS, NIS) provides a convenient and highly efficient method for the C-5 halogenation of pyrimidine derivatives, often without the need for a catalyst. elsevierpure.com

Alkylation: While direct C-alkylation of the pyrimidine ring can be challenging, functional groups attached to the ring can be alkylated. O-alkylation and N-alkylation are more common transformations. ias.ac.innih.gov For instance, the nitrogen atoms of the pyrimidine ring or the exocyclic amino group can be alkylated under various conditions. researchgate.net Palladium-catalyzed methods have also been developed for the alkylation of sp2 and sp3 C-H bonds, which can be applied to pyrimidine derivatives using directing groups. nih.gov

Arylation and Heterocycle Introduction: Palladium-catalyzed cross-coupling reactions are the cornerstone for introducing aryl and heteroaryl groups. The Suzuki-Miyaura cross-coupling reaction is widely used to couple a halogenated pyrimidine (e.g., 5-bromopyrimidine) with an aryl or heteroaryl boronic acid. nih.govworktribe.com This reaction demonstrates excellent site-selectivity and is tolerant of a wide range of functional groups. researchgate.net A direct C-H arylation strategy at the C5-position of N-(tert-butyl)pyrimidin-2-amine has also been achieved using palladium catalysis with various aryl iodides, providing a more atom-economical route. rsc.org

Table 1: Selected Methods for Introducing Substituents

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Yield |

|---|---|---|---|---|

| C5-Arylation (Direct C-H) | N-(tert-butyl)pyrimidin-2-amine | Iodobenzene | Pd(OAc)₂, Ag₂CO₃, Na₂CO₃, 1,4-dioxane, 120 °C | 81% rsc.org |

| C5-Arylation (Suzuki) | 5-Bromopyrimidine derivative | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, various solvents | Variable nih.gov |

Formation of Schiff Bases from Pyrimidine Derivatives

The 2-amino group of pyrimidine derivatives is a versatile functional handle for synthesizing Schiff bases (imines). This is typically achieved through a condensation reaction between the 2-aminopyrimidine and a suitable aldehyde or ketone. niscpr.res.inegranth.ac.inresearchgate.net The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, or a base in an alcoholic solvent. niscpr.res.inrjptonline.orgvistas.ac.in

These reactions proceed by the nucleophilic attack of the primary amino group on the carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base. niscpr.res.in A wide variety of substituted aromatic and heterocyclic aldehydes have been successfully condensed with 2-aminopyrimidine to produce a diverse library of Schiff bases. egranth.ac.inresearchgate.net

Table 2: Examples of Schiff Base Formation

| Aldehyde/Ketone | Amine | Catalyst/Solvent | Method |

|---|---|---|---|

| Substituted benzaldehydes | 2-Aminopyrimidine | Glacial acetic acid / Methanol or Ethanol | Conventional heating or microwave irradiation niscpr.res.inresearchgate.net |

| 4-(dimethylamino) benzaldehyde | 2-Aminopyrimidine | Acetic acid / Ethanol | Conventional heating rjptonline.orgvistas.ac.in |

Synthesis of Fused Pyrimidine Systems (e.g., Pyrimido[4,5-e]rsc.orgrsc.orgniscpr.res.inthiadiazines)

The construction of fused heterocyclic systems expands the chemical space available from the pyrimidine core. Pyrimido[4,5-e] rsc.orgrsc.orgniscpr.res.inthiadiazines represent one such class of fused systems. The synthesis of these compounds can be achieved through the cyclization of appropriately substituted pyrimidines. For example, 5,7-dimethyl-1,2,4-pyrimido[4,5-e]thiadiazine-6,8-dione 1,1-dioxide was synthesized by the cyclization of the corresponding 4-amino-5-pyrimidinesulfonamide with ethyl orthoformate. acs.org This transformation builds the thiadiazine ring onto the pyrimidine 'e' face, which is the bond between C4 and C5.

Similarly, other fused systems can be generated from pyrimidine precursors. For instance, pyrimido[4,5-d]pyrimidines can be synthesized from 4-aminopyrimidine-5-carbonitrile (B127032) derivatives. docksci.com Ultrasound-assisted synthesis has been shown to be an efficient method for the cyclocondensation of enones with guanidine to furnish 2-aminopyrimidines, which can then be used as precursors for more complex fused systems. nih.gov These synthetic strategies highlight the versatility of the 2-aminopyrimidine scaffold as a building block for constructing novel, polycyclic heterocyclic compounds. yu.edu.jo

Advanced Spectroscopic and Structural Characterization

Spectroscopic Techniques for Structure Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of 5-Phenylpyrimidin-2-amine, with each technique offering complementary information.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, a published spectrum has confirmed the key proton signals. google.com The protons on the pyrimidine (B1678525) ring (H-4 and H-6) are chemically equivalent and appear as a characteristic singlet, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The protons of the phenyl group split into distinct multiplets, and the amine protons give rise to a broad singlet.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.56 | Singlet (s) | 2H | - | Pyrimidine H-4, H-6 |

| 7.61 | Doublet (d) | 2H | 7.2 | Phenyl H-2', H-6' (ortho) |

| 7.43 | Triplet (t) | 2H | 7.6 | Phenyl H-3', H-5' (meta) |

| 7.31 | Triplet (t) | 1H | 7.2 | Phenyl H-4' (para) |

| 6.75 | Singlet (s) | 2H | - | Amine (-NH₂) |

| Solvent: DMSO-d₆, Frequency: 400 MHz. Data sourced from Google Patents google.com. |

Interactive Data Table: Representative ¹³C NMR Data for a this compound Derivative

| Chemical Shift (δ) ppm | Assignment (for N-methyl-5-phenylpyrimidin-2-amine) |

| 162.4 | C-2 (pyrimidine, attached to N) |

| 156.4 | C-4, C-6 (pyrimidine) |

| 135.8 | C-1' (phenyl, attached to pyrimidine) |

| 129.3 | Phenyl carbons |

| 127.5 | Phenyl carbons |

| 126.1 | Phenyl carbons |

| 123.9 | C-5 (pyrimidine, attached to phenyl) |

| 28.7 | N-methyl carbon |

| Solvent: CDCl₃, Frequency: 126 MHz. Data for N-methyl-5-phenylpyrimidin-2-amine rsc.org. |

¹H-¹³C COSY: A Correlation Spectroscopy (COSY) experiment would be used to establish connectivity between adjacent protons. For this compound, cross-peaks would be expected between the ortho protons (H-2'/H-6') and the meta protons (H-3'/H-5') of the phenyl ring, and between the meta protons and the para proton (H-4'). This technique would definitively confirm the assignment of the phenyl ring's coupling system.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorptions. As a primary amine, it should exhibit two distinct N-H stretching bands. Aromatic C-H stretching and C=C/C=N stretching vibrations from both the pyrimidine and phenyl rings are also characteristic. While a specific spectrum for the title compound is not available, data from structurally similar N-alkyl derivatives, such as N-isopropyl-5-phenylpyrimidin-2-amine, can be used to predict the key vibrational modes. rsc.org

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Pyrimidine) |

| ~1600 | C=N / C=C Stretch | Pyrimidine Ring |

| 1580-1450 | C=C Stretch | Aromatic Rings |

| ~1520 | N-H Bend (Scissoring) | Primary Amine |

| 1335-1250 | C-N Stretch | Aromatic Amine |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Rings |

| Assignments are based on general IR correlation tables and data for N-alkyl-5-phenylpyrimidin-2-amine derivatives rsc.org. |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), allows for the determination of a molecule's exact mass, which can be used to confirm its molecular formula.

For this compound (C₁₀H₉N₃), the expected monoisotopic mass is approximately 171.080 Da. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 172.087. Experimental data for the closely related N-methyl-5-phenylpyrimidin-2-amine (C₁₁H₁₁N₃) shows a calculated [M+H]⁺ of 186.1026 and an observed value of 186.1027, demonstrating the high accuracy of this technique in confirming elemental composition. rsc.org The fragmentation pattern would likely involve pathways characteristic of both pyrimidine and phenylamine structures.

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods define molecular connectivity, X-ray crystallography provides unambiguous proof of structure and reveals how molecules are arranged in the solid state, including key intermolecular interactions.

In the solid state, the arrangement of molecules is governed by non-covalent interactions. For aminopyrimidines, hydrogen bonding is a dominant and structure-directing force. proquest.com The primary amino group (-NH₂) of this compound contains two hydrogen bond donors (the N-H protons), while the pyrimidine ring contains two nitrogen atoms that can act as hydrogen bond acceptors.

Crystal structures of numerous 2-aminopyrimidine (B69317) analogs reveal a common and robust hydrogen-bonding motif where molecules form centrosymmetric dimers via a pair of N-H···N hydrogen bonds. rsc.orgdocbrown.info In this arrangement, the amino group of one molecule donates a proton to one of the ring nitrogen atoms of a second molecule, and vice-versa. This creates a stable, planar hydrogen-bonded network. These dimeric units then pack into a larger three-dimensional lattice, often influenced by weaker C-H···π or π–π stacking interactions between the aromatic rings. researchgate.net This predictable hydrogen bonding is a key feature in the crystal engineering of aminopyrimidine-based materials.

Conformational Analysis in Crystalline State

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no experimental crystal structure data for the specific compound this compound has been found.

Therefore, a detailed analysis of its conformation in the crystalline state, including data on dihedral angles, bond lengths, and bond angles, cannot be provided at this time. The generation of data tables and a discussion of specific research findings regarding its solid-state conformation is not possible without this primary crystallographic information.

Computational studies predicting the solid-state conformation of this compound were also not identified during the search.

Structure Activity Relationship Sar Studies

Impact of Substituent Variations on Biological Activity

The pyrimidine (B1678525) ring and its phenyl substituent form the foundational core of these compounds, and modifications to either can drastically alter their biological profile. The pyrimidine ring itself is considered a "privilege pharmacopho

Therapeutic Potential and Future Directions

Potential Applications in Oncology

Myeloproliferative Neoplasms (MPNs)

Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of blood cells. A key driver in many MPNs is a mutation in the Janus kinase 2 (JAK2) gene, specifically the JAK2V617F mutation, which leads to constitutive activation of the JAK-STAT signaling pathway.

Researchers have developed a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives as selective JAK2 inhibitors. One of the most promising compounds from this series is A8 . This compound has demonstrated potent and selective inhibition of JAK2 kinase. ekb.egnih.gov In preclinical studies, compound A8 effectively inhibited the phosphorylation of JAK2 and its downstream signaling targets, leading to the induction of apoptosis in cells harboring the JAK2V617F mutation. ekb.eg

| Compound | Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| A8 | JAK2 | Selective inhibition of JAK2 kinase, particularly the V617F mutant. | Inhibited JAK2 phosphorylation and downstream signaling, induced apoptosis in JAK2V617F-positive cells. ekb.eg |

Non-Small Cell Lung Cancer (NSCLC)

In the context of non-small cell lung cancer, derivatives of this compound have been explored as inhibitors of two distinct molecular targets: UNC-51-like kinase 1 (ULK1) and the epidermal growth factor receptor (EGFR).

A series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were synthesized and identified as novel inhibitors of ULK1, a key protein in the autophagy pathway. The compound 3s , 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, was the most active in this series. researchgate.netnih.gov By inhibiting ULK1, compound 3s was shown to block autophagy and simultaneously induce apoptosis in NSCLC cells. researchgate.netnih.gov

Another approach has focused on developing 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. The EGFR signaling pathway is a well-established therapeutic target in NSCLC. researchgate.netacs.orgresearchgate.net

| Compound Series | Target | Mechanism of Action | Lead Compound | Key Findings |

|---|---|---|---|---|

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | ULK1 | Inhibition of ULK1 kinase activity, leading to autophagy blockade. | 3s | Induced apoptosis and blocked autophagy in A549 lung cancer cells. researchgate.netnih.gov |

| 5-trifluoromethylpyrimidine derivatives | EGFR | Inhibition of EGFR kinase activity. | - | Demonstrated potential as EGFR inhibitors for NSCLC treatment. researchgate.netacs.orgresearchgate.net |

Chronic Myeloid Leukemia (CML)

Chronic myeloid leukemia is a type of cancer that starts in the blood-forming cells of the bone marrow. It is characterized by the presence of the Philadelphia chromosome, which results in the formation of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the disease.

The this compound scaffold has been utilized to design inhibitors of the Bcr-Abl kinase. researchgate.net One such series of derivatives, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine, was synthesized and evaluated for its potential to inhibit Bcr-Abl. nih.govnih.gov The design of these compounds was based on the principle of bioisosterism, where the 1,2,3-triazole ring mimics an amide group. One of the synthesized compounds demonstrated activity comparable to imatinib, a standard-of-care Bcr-Abl inhibitor, and was particularly effective at reducing the function of cdc25A phosphatases in the K-562 CML cell line. nih.gov

| Compound Series | Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives | Bcr-Abl | Inhibition of Bcr-Abl tyrosine kinase activity. | Showed activity similar to imatinib and effectively decreased cdc25A phosphatase function in K-562 cells. nih.govnih.gov |

Breast Cancer

The human epidermal growth factor receptor 2 (HER2) is overexpressed in a significant subset of breast cancers and is a key therapeutic target. foxchase.orgyoutube.com While research into direct this compound derivatives as HER2 inhibitors is ongoing, related pyrimidine (B1678525) structures have shown promise. For instance, a series of N-arylpyrimido[4,5-b]quinolines and 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones were designed as potential anticancer agents against breast cancer. Several compounds in this series exhibited promising activity against the MCF-7 breast cancer cell line, with compound 5b being the most active. researchgate.net Further investigation into the specific role of the this compound scaffold in targeting HER2 is a promising area for future research.

| Compound Series | Target | Mechanism of Action | Lead Compound | Key Findings |

|---|---|---|---|---|

| N-arylpyrimido[4,5-b]quinolines and 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones | HER2 (potential) | Inhibition of cancer cell growth. | 5b | Demonstrated potent activity against the MCF-7 breast cancer cell line. researchgate.net |

Hepatocellular Carcinoma (HCC)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis in hepatocellular carcinoma. The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, making it an attractive target for cancer therapy. ekb.eg

In the pursuit of novel VEGFR-2 inhibitors, researchers have designed and synthesized a series of substituted N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives. nih.gov These compounds, which feature a pyrimidine core, have shown potential as VEGFR-2 inhibitors. The compound SP2 from this series displayed promising cytotoxic activity against HT-29 and COLO-205 cancer cell lines and exhibited VEGFR-2 kinase inhibition. nih.gov This research highlights the potential of the aminopyrimidine scaffold in the development of anti-angiogenic agents for HCC.

| Compound Series | Target | Mechanism of Action | Lead Compound | Key Findings |

|---|---|---|---|---|

| N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives | VEGFR-2 | Inhibition of VEGFR-2 kinase activity. | SP2 | Showed promising cytotoxic activity and VEGFR-2 inhibition. nih.gov |

Melanoma

The treatment of melanoma has been significantly advanced by the development of targeted therapies, particularly for tumors harboring BRAF mutations. nih.gov The pyrimidine scaffold has been explored for its potential to inhibit key pathways in melanoma.

One study focused on the design of 5-(2-methoxyphenoxy)-2-phenylpyrimidin-4-amine derivatives as allosteric inhibitors of deoxyhypusine synthase (DHPS). The compound 8m from this series demonstrated potent DHPS inhibitory activity and exhibited excellent inhibition of melanoma cells. nih.gov Mechanistic studies revealed that compound 8m could activate caspase 3 and decrease the expression of proteins involved in melanoma progression. nih.gov

Another line of research has investigated 2-oxo-tetrahydropyrimidine derivatives as inhibitors of the BRAFV600E mutant kinase. The compound 2e from this series showed moderate activity against the BRAFV600E enzyme and displayed reasonable anticancer activity against the WM266.4 melanoma cell line. ekb.eg

| Compound Series | Target | Mechanism of Action | Lead Compound | Key Findings |

|---|---|---|---|---|

| 5-(2-methoxyphenoxy)-2-phenylpyrimidin-4-amine derivatives | DHPS | Allosteric inhibition of deoxyhypusine synthase. | 8m | Exhibited excellent inhibition of melanoma cells and activated apoptosis. nih.gov |

| 2-oxo-tetrahydropyrimidine derivatives | BRAFV600E | Inhibition of BRAFV600E kinase activity. | 2e | Showed inhibitory activity against BRAFV600E and anticancer activity in a melanoma cell line. ekb.eg |

Other Cancer Types

Beyond its more extensively studied applications, derivatives of this compound have demonstrated promising activity against a variety of other cancer types. The core structure is a key feature in several kinase inhibitors, and its modification has led to compounds targeting various signaling pathways crucial for cancer cell survival and proliferation.

Research into N-phenylpyrimidin-2-amine derivatives has identified potent inhibitors of c-Met kinase, a receptor tyrosine kinase whose signaling pathway is often over-expressed in many cancers. nih.gov A lead compound, 34a , demonstrated significant c-Met inhibitory activity (IC50: 15.0 nM) and potent antiproliferative effects against several c-Met sensitive tumor cell lines, including prostate (PC-3), pancreatic (Panc-1), liver (HepG2), colon (HCT116), and renal (Caki-1) cancer cells. nih.gov Another study highlighted a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as potent modulators of the orphan nuclear receptor Nur77, which is a critical regulator of tumor cell survival and death. researchgate.net Compound 8b from this series showed strong potency against different liver cancer cell lines. researchgate.net

Furthermore, the 2-phenylaminopyrimidine moiety is a crucial component of Imatinib, a well-known anticancer drug, inspiring the development of various derivatives. researchgate.net Modifications to the this compound scaffold have also yielded potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. Inhibition of CDK9 leads to the downregulation of antiapoptotic proteins like Mcl-1, triggering apoptosis in cancer cells. acs.org In the context of non-small cell lung cancer, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, establishing its potential as a molecular target for anticancer therapies. acs.org Additionally, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been developed as potent inhibitors of Aurora A and B kinases, which are crucial for mitotic progression. nih.gov The lead compound from this series, CYC116 , has undergone phase I clinical evaluation in cancer patients. nih.gov Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, has also been targeted with novel pyrimidin-2-amine derivatives, with compound 8h showing high inhibitory activity and excellent antiproliferative effects against breast cancer cells. nih.gov

| Compound/Derivative Class | Target | Cancer Types Investigated | Key Findings |

|---|---|---|---|

| N-phenylpyrimidin-2-amine derivatives (e.g., 34a) | c-Met Kinase | Prostate, Pancreatic, Liver, Colon, Renal | Compound 34a showed an IC50 of 15.0 nM against c-Met and high antiproliferative activity. nih.gov |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives (e.g., 8b) | Nur77 | Liver Cancer | Compound 8b demonstrated good potency against various liver cancer cell lines. researchgate.net |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives (e.g., ML323) | USP1/UAF1 | Non-Small Cell Lung Cancer | Showed nanomolar inhibitory potency and decreased cancer cell survival. acs.org |

| 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines | CDK9 | General Anticancer | Inhibits transcription of antiapoptotic proteins, triggering apoptosis. acs.org |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines (e.g., CYC116) | Aurora A/B Kinases | General Anticancer | Compound 18 (CYC116) showed potent inhibition and entered Phase I clinical trials. nih.gov |

| Pyrimidin-2-amine derivatives (e.g., 8h) | PLK4 | Breast Cancer | Compound 8h exhibited a PLK4 IC50 of 0.0067 μM and excellent antiproliferative activity. nih.gov |

Potential Applications in Other Diseases

The pyrimidine scaffold is a promising framework for the development of novel antidiabetic agents. researchgate.net Derivatives of this compound have been investigated as inhibitors of several targets implicated in the pathology of type 2 diabetes.

One approach involves the inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK3). A series of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues were discovered as potent GSK3 inhibitors with IC50 values in the low nanomolar range. researchgate.net Lead compounds from this series, when evaluated in rodent models of type 2 diabetes, were found to lower hyperglycemia, improve glucose disposal, and enhance insulin-stimulated glucose transport without increasing insulin levels. researchgate.net

Other research has focused on developing pyrimidine-fused derivatives as selective α-glucosidase inhibitors. nih.gov This class of drugs helps to control hyperglycemia by delaying carbohydrate digestion. The pyrimidine-fused heterocycle core was found to be crucial for the inhibitory activity. nih.gov Additionally, novel pyrimidine-5-carboxamide compounds have been described as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to insulin resistance and metabolic syndrome. nih.gov Genetic knockdown of NNMT in mice has shown protective effects against diet-induced obesity and enhanced insulin sensitization, validating it as a potential therapeutic target. nih.gov

| Derivative Class | Target Enzyme | Mechanism/Effect |

|---|---|---|

| (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amines | Glycogen Synthase Kinase 3 (GSK3) | Lowers hyperglycemia and improves glucose disposal in rodent models. researchgate.net |

| Pyrimidine-fused heterocycles | α-glucosidase | Selectively inhibits α-glucosidase over α-amylase, offering a potential therapeutic strategy. nih.gov |

| Pyrimidine-5-carboxamide compounds | Nicotinamide N-methyltransferase (NNMT) | Inhibition of NNMT is linked to improved insulin sensitization. nih.gov |

Derivatives based on the this compound structure have shown considerable potential as antimicrobial agents, with activity reported against various bacteria and fungi.

A series of hybrid 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-ones demonstrated biological activity as antimicrobial and antifungal agents against Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans. researchgate.net The synthesis of various pyrimidine and pyrimidopyrimidine analogs has also yielded compounds with excellent activity against Gram-positive bacteria (S. aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and fungal species (C. albicans, Aspergillus flavus). nih.gov

The mechanism of action for some of these compounds is being explored. For instance, thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel target for antibacterial drugs. mdpi.com Molecular docking studies of S-alkyl benzimidazole-thienopyrimidines showed a high affinity for TrmD from P. aeruginosa. mdpi.com Furthermore, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, highlighting their potential for treating Mycobacterium tuberculosis. mdpi.com

The this compound scaffold has been utilized to develop potent anti-inflammatory agents. The mechanism of action for these compounds often involves the inhibition of key inflammatory mediators. nih.gov Pyrimidine derivatives have been shown to suppress the activity of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins (PGE2), key lipids that induce inflammation. nih.govrsc.org

One significant area of research has been the development of 5-carbamoyl-2-phenylpyrimidine derivatives as inhibitors of phosphodiesterase 4 (PDE4). nih.gov PDE4 is an enzyme that degrades cyclic AMP (cAMP), a signaling molecule with anti-inflammatory properties. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a reduction in inflammatory responses. An N-neopentylacetamide derivative, 10f , showed high in vitro PDE4B inhibitory activity (IC50=8.3 nM). nih.gov Further design based on crystallography led to compound 39 , which exhibited excellent inhibitory activity against the production of the inflammatory cytokine TNF-α (IC50=0.21 nM) and potent in vivo anti-inflammatory effects. nih.gov

Drug Discovery and Development Considerations

Lead optimization is a critical phase in drug discovery where an initial "hit" or lead compound is chemically modified to improve its therapeutic properties. preprints.orgpatsnap.com For derivatives of this compound, this process involves iterative cycles of design, synthesis, and testing to enhance potency, selectivity, and pharmacokinetic characteristics such as metabolic stability and oral bioavailability. preprints.orgpatsnap.comnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. patsnap.com For example, in the development of antitrypanosomal agents based on a 5-phenylpyrazolopyrimidinone scaffold, systematic modifications were made to improve efficacy and metabolic stability over the initial hit compound, NPD-2975 . This led to the discovery of analogue 31c , which showed higher in vitro potency, significantly better metabolic stability, and improved oral bioavailability and efficacy in a mouse model. nih.gov

Similarly, in the optimization of PDE4 inhibitors, a moderately active 5-carbamoyl-2-phenylpyrimidine derivative was modified to produce 10f , which had significantly higher in vitro activity. nih.gov In the development of c-Met inhibitors, SAR studies guided the modification of N-phenylpyrimidin-2-amine derivatives to achieve compound 34a , which displayed outstanding inhibitory activity and favorable pharmacokinetic properties in mice. nih.gov The goal of these optimization efforts is to produce a drug candidate with a desirable balance of efficacy, safety, and drug-like properties suitable for clinical development. patsnap.com

Emerging Research Areas and Unexplored Potential

Agrochemical Applications (e.g., Plant Growth Regulation, Fungicides)

Derivatives of the this compound scaffold have garnered significant attention in the agrochemical sector due to their versatile biological activities. Research has primarily focused on their potential as fungicides to combat a wide range of phytopathogenic fungi and as regulators to enhance plant growth and development. These compounds represent a promising avenue for developing novel pesticides and plant management tools. acs.org

Plant Growth Regulation

Synthetic pyrimidine derivatives have demonstrated a significant capacity to act as plant growth regulators, often exhibiting effects similar to natural phytohormones like auxins and cytokinins. auctoresonline.orgresearchgate.net Studies on various agricultural crops have shown that these compounds, at low and non-toxic concentrations, can improve plant growth throughout their vegetative phase. auctoresonline.org

Research on winter wheat (Triticum aestivum L.) has shown that certain pyrimidine derivatives can intensify the growth of shoots and roots, as well as enhance photosynthesis in leaves, with effects comparable to or exceeding those of the auxin indole-3-acetic acid (IAA). researchgate.netauctoresonline.org Similarly, studies on tomato (Solanum lycopersicum L.) seedlings revealed that treatment with pyrimidine derivatives led to a notable increase in the content of photosynthetic pigments. researchgate.net The relationship between the chemical structure of these derivatives and their regulatory activity is a key area of investigation, with specific substitutions on the pyrimidine ring influencing their physiological effects. researchgate.net

Table 1: Effect of Pyrimidine Derivatives on Photosynthetic Pigment Content in Tomato Seedlings researchgate.net

| Pigment | Average Increase (%) vs. Control (Distilled Water) | Average Increase (%) vs. IAA | Average Increase (%) vs. Kinetin |

| Chlorophyll a | 17 - 116 | 17 - 122 | 19 - 52 |

| Chlorophyll b | 19 - 155 | 21 - 161 | 11 - 81 |

| Chlorophylls a+b | 16 - 126 | 13 - 132 | 14 - 60 |

| Carotenoids | 15 - 86 | 19 - 107 | 16 - 50 |

Fungicidal Activity

The development of novel fungicides is crucial for managing crop diseases and overcoming pathogen resistance. Pyrimidine derivatives, particularly those based on the N-phenylpyrimidin-2-amine structure, have emerged as a significant class of fungicides. acs.org The commercial success of pyrimidine-based fungicides has spurred further research into new analogues with improved efficacy and broader spectrums of activity. acs.orgresearchgate.net

Researchers have successfully designed and synthesized numerous series of novel pyrimidinamine derivatives, demonstrating their potent fungicidal properties against a variety of plant pathogens. researchgate.netnih.gov For example, by integrating the active pharmacophore of N-phenylpyrimidin-2-amine with that of strobilurin fungicides, novel compounds with good fungicidal activity were created. nih.govresearchgate.net Specific derivatives have shown excellent control effects against economically important diseases like corn rust (Puccinia sorghi) and powdery mildew (Erysiphe graminis), in some cases surpassing the performance of commercial fungicides. nih.govresearchgate.net

The fungicidal activity is highly dependent on the specific chemical moieties attached to the pyrimidinamine core. nih.govacs.org Structure-activity relationship (SAR) studies are continuously conducted to optimize these compounds, leading to the discovery of candidates with high efficacy against specific fungi, such as Rhizoctonia solani and cucumber downy mildew (Pseudoperonospora cubensis). acs.orgresearchgate.net

Table 2: Fungicidal Activity of Selected Pyrimidinamine Derivatives

| Compound/Derivative | Target Fungi | Activity Measurement (EC₅₀) | Reference |

| Compound 1c | Pseudoperonospora cubensis | 0.10 mg/L | researchgate.net |

| Compound 4b | Rhizoctonia solani | 11.3 µg/mL | acs.org |

| Compound 4d | Rhizoctonia solani | 13.7 µg/mL | acs.org |

| Compound T18 | Puccinia sorghi | 0.93 mg/L | nih.gov |

| Compound T18 | Erysiphe graminis | 1.24 mg/L | nih.gov |

| Compound T33 | Puccinia sorghi | 0.60 mg/L | researchgate.net |

| HNPC-A9229 | Puccinia sorghi | 0.16 mg/L | researchgate.net |

| HNPC-A9229 | Erysiphe graminis | 1.14 mg/L | researchgate.net |

Conclusion

Summary of Key Research Findings and Impact

Research into 5-Phenylpyrimidin-2-amine and its derivatives has primarily centered on their potent biological activities, particularly as kinase inhibitors. The N-phenylpyrimidin-2-amine scaffold is a recognized pharmacophore unit in many FDA-approved kinase inhibitors researchgate.net. This structural motif has proven to be a cornerstone in the development of targeted therapies for a range of diseases, most notably cancer.

Derivatives of this core structure have been extensively investigated as inhibitors of various protein kinases crucial to cell signaling and proliferation. For instance, N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms nih.gov. Similarly, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator implicated in cancer acs.org. The therapeutic potential of this scaffold extends to other critical cancer-related kinases, including Aurora kinases, Polo-like kinase 4 (PLK4), c-Met, and MAP kinase-interacting kinases (Mnks) nih.govnih.govnih.govnih.gov. The anticancer effects of these compounds often stem from the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation nih.govrsc.org. For example, one derivative, CYC116, has entered phase I clinical trials for cancer treatment nih.govuth.gr.

The structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these inhibitors. Research has shown that substitutions at various positions on the pyrimidine (B1678525) and phenyl rings significantly influence the inhibitory activity against specific kinases acs.orgacs.orgcardiff.ac.uk. For example, in the context of CDK9 inhibitors, the electronic and steric properties of substituents at the C-5 position of the pyrimidine ring were found to be critical for potency and selectivity cardiff.ac.uk.

Beyond oncology, the this compound scaffold is emerging as a promising platform for addressing other medical needs. Studies have explored its potential in the treatment of neurodegenerative conditions like Alzheimer's disease. Certain derivatives have been investigated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β) and for their ability to ameliorate disease-related pathologies in preclinical models researchgate.netresearchgate.net. Additionally, the pyrimidine core is associated with anti-inflammatory properties, with some derivatives showing inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation nih.govnih.govresearchgate.net.

The key research findings are summarized in the table below, highlighting the diverse kinase targets and therapeutic areas associated with this compound derivatives.

| Derivative Class | Kinase Target(s) | Therapeutic Area | Key Findings |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives | JAK2 | Cancer (MPNs) | Compound A8 showed excellent potency (IC50 of 5 nM) and high selectivity for JAK2 over other JAK family members nih.gov. |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives | CDK9, Aurora A/B | Cancer | Potent inhibitors of CDK9 and Aurora kinases; SAR analysis revealed the importance of C5-group of the pyrimidine core for CDK9 potency acs.orgnih.gov. |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 | Cancer (NSCLC) | Identification of ML323 with nanomolar inhibitory potency against the USP1/UAF1 deubiquitinase complex acs.org. |

| Pyrimidin-2-amine derivatives | PLK4 | Cancer (Breast) | Compound 8h displayed high PLK4 inhibitory activity (IC50 = 0.0067 μM) and good drug-like properties nih.gov. |

| N-phenylpyrimidin-2-amine derivatives | c-Met | Cancer | Lead compound 34a showed outstanding c-Met inhibitory activity (IC50: 15.0 nM) and favorable pharmacokinetic properties nih.gov. |

| 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives | Mnk2 | Cancer (Leukemia) | Potent Mnk2 inhibition, leading to reduced expression of Mcl-1 and promotion of apoptosis in leukemia cells nih.gov. |

| Pyrimidine-based derivatives | GSK-3β, COX-2 | Neurodegenerative, Inflammation | Investigated for potential in Alzheimer's disease and for anti-inflammatory effects through COX inhibition researchgate.netnih.govnih.gov. |

Future Perspectives and Research Directions for this compound and its Derivatives

The extensive body of research on this compound provides a solid foundation for future investigations. The established versatility of this scaffold suggests that its full therapeutic potential has yet to be realized.

A primary future direction will be the continued design and synthesis of novel derivatives with enhanced selectivity and potency for specific kinase targets. While many potent inhibitors have been developed, achieving high selectivity remains a challenge, as off-target effects can lead to toxicity. Structure-guided drug design, aided by computational modeling and X-ray crystallography, will be instrumental in developing next-generation inhibitors with improved profiles nih.govcardiff.ac.uk. The synthesis of 2,4,5-trisubstituted pyrimidines has already shown promise in achieving selectivity for CDK9, and this approach could be expanded to other kinase targets cardiff.ac.uk.

There is significant opportunity to explore the application of this compound derivatives beyond oncology. The preliminary findings in neurodegenerative and inflammatory diseases are encouraging and warrant more in-depth investigation researchgate.netresearchgate.netnih.govnih.gov. Research could focus on designing derivatives that specifically target kinases implicated in the pathophysiology of Alzheimer's, Parkinson's, or chronic inflammatory conditions. For example, targeting kinases involved in neuroinflammation is a promising strategy nih.govneuroscirn.org.

Furthermore, the exploration of this scaffold against other enzyme families, such as deubiquitinases, has already proven fruitful with the discovery of USP1/UAF1 inhibitors acs.org. This suggests that the this compound core could be adapted to inhibit other non-kinase targets, opening up new avenues for drug discovery.

Finally, the development of covalent inhibitors and photo-activatable "caged" compounds based on the N-phenylpyrimidine-2-amine scaffold represents an innovative approach to achieve spatiotemporal control of drug activity, which could be a valuable tool for both research and therapeutic applications researchgate.net. Continued exploration of novel synthetic methodologies will also be crucial for accessing a wider diversity of chemical structures and accelerating the discovery of new drug candidates nih.govmdpi.com.

Q & A

Q. What are the established synthetic pathways for 5-Phenylpyrimidin-2-amine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis of this compound (CAS 31408-23-8) typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between halogenated pyrimidines and phenylboronic acids under inert conditions is a common approach . A representative protocol involves using Pd(II) acetate as a catalyst, NaHCO₃ as a base, and 2-methyltetrahydrofuran as the solvent, with heating at 100°C for 3 hours . Optimization strategies include:

- Catalyst loading : Reduce Pd(II) acetate to 0.1–0.5 mol% to minimize cost while maintaining efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Purification : Chromatography (hexane/acetone gradients) ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyrimidine ring carbons (δ 150–160 ppm).

- HRMS : Confirm molecular weight (C₁₀H₁₀N₃, MW 172.09 g/mol).

- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (e.g., using Mo-Kα radiation, λ = 0.71073 Å) provides bond-length precision (±0.001 Å). For example, 5-Chloropyrimidin-2-amine was resolved using SHELX software, demonstrating its applicability to related pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Systematic Review : Follow Cochrane guidelines to aggregate data from diverse studies, focusing on variables like assay type (e.g., kinase inhibition vs. cytotoxicity) and cell-line specificity .

- Dose-Response Analysis : Use IC₅₀ curves to compare potency across studies. For example, discrepancies in CDK inhibition may arise from differential ATP concentrations in assays.

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups at the 5-position) using molecular docking (e.g., AutoDock Vina) to predict binding affinity variations .

Q. What strategies improve the crystallinity of this compound for X-ray studies, and how can twinning challenges be addressed?

Methodological Answer:

- Crystallization Optimization : Use slow evaporation from ethanol/water (7:3 v/v) at 4°C to grow single crystals.

- Twinning Mitigation : SHELXL’s TWIN/BASF commands can model twinned datasets (e.g., cases with pseudo-merohedral twinning). For high-resolution data (d < 0.8 Å), anisotropic displacement parameters refine disorder .

- Validation : Check R-factor convergence (<5% discrepancy) and validate geometry with PLATON .

Q. How do steric and electronic effects of the phenyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The phenyl group at C5 hinders nucleophilic attack at C4/C6 positions. Computational modeling (Gaussian09, B3LYP/6-31G*) shows increased activation energy (~5 kcal/mol) compared to unsubstituted pyrimidines.

- Electronic Effects : Electron-donating groups (e.g., -OCH₃) on the phenyl ring reduce electrophilicity at C2, slowing amination. Monitor via in situ IR spectroscopy (C=N stretch at 1620 cm⁻¹) .

Q. What are the best practices for analyzing regioselectivity in functionalization reactions of this compound?

Methodological Answer:

- Isotopic Labeling : Use ¹⁵N-labeled amines to track substitution patterns via 2D NMR (HSQC).

- Competition Experiments : Compare reaction rates of C4 vs. C6 positions under identical conditions. For example, bromination with NBS in DCM favors C4 due to steric shielding of C6 by the phenyl group .

- DFT Calculations : Predict regioselectivity using frontier molecular orbital (FMO) theory (e.g., HOMO localization at C4) .

Q. How can researchers design stable formulations of this compound for in vivo studies, considering its solubility limitations?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.